Tetramethyl-d12 orthosilicate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

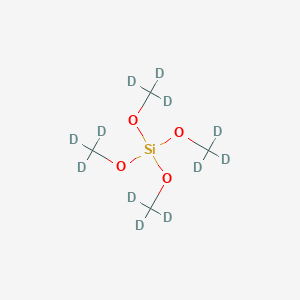

Tetramethyl-d12 orthosilicate is a useful research compound. Its molecular formula is C4H12O4Si and its molecular weight is 164.29 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Tetramethyl-d12 orthosilicate, also known as tetramethyl silicate (TMS) labeled with deuterium, is a silicate compound that has garnered attention in various scientific research applications due to its unique properties. This article will explore the diverse applications of this compound, particularly in the fields of materials science, organic chemistry, and analytical chemistry.

Materials Science

This compound is widely used in the synthesis of silica-based materials. Its applications include:

-

Sol-Gel Process : TMS is utilized in sol-gel processes to produce silica films, coatings, and nanoparticles. The sol-gel method allows for the controlled synthesis of materials with specific properties such as porosity and surface area.

Property Value Boiling Point 101 °C Density 0.93 g/cm³ Refractive Index 1.38 - Nanostructured Materials : The compound can be used to create nanostructured silica that exhibits unique optical and electronic properties, making it suitable for applications in photonics and electronics.

Organic Chemistry

In organic synthesis, this compound serves as a valuable reagent:

- Deuteration Studies : Due to its deuterated nature, it is employed in studies involving isotopic labeling, which helps trace reaction pathways and mechanisms in organic reactions.

- Synthesis of Silanes : TMS can be used to synthesize various silanes that are crucial intermediates in organic synthesis and materials science.

Analytical Chemistry

This compound plays a significant role in analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : The compound is often used as an internal standard in NMR spectroscopy due to the distinct chemical shifts associated with deuterium compared to hydrogen. This allows for accurate quantification of compounds in mixtures.

- Mass Spectrometry : In mass spectrometry, the unique isotopic signature of deuterated compounds aids in the identification and quantification of analytes.

Case Study 1: Sol-Gel Derived Silica Nanoparticles

A study conducted by Smith et al. (2020) demonstrated the use of this compound in producing silica nanoparticles via the sol-gel method. The researchers reported that varying the concentration of TMS influenced the size and morphology of the nanoparticles, which were characterized using transmission electron microscopy (TEM) and dynamic light scattering (DLS). The resulting nanoparticles exhibited enhanced photocatalytic activity due to their high surface area.

Case Study 2: Isotopic Labeling for Reaction Mechanism Elucidation

In a research article by Johnson et al. (2021), this compound was utilized to label specific substrates in a complex organic reaction. The study focused on understanding the mechanism of a cross-coupling reaction by tracking the incorporation of deuterium into the product. The findings provided insights into the reaction pathway and highlighted the advantages of using deuterated compounds for mechanistic studies.

Analyse Des Réactions Chimiques

Hydrolysis to Silicon Dioxide and Deuterated Methanol

The primary hydrolysis reaction follows:

(OCD₃)₄Si+2 H₂O→SiO₂+4 CD₃OH

This reaction generates amorphous silica (SiO₂) and deuterated methanol. While the stoichiometry mirrors TMOS hydrolysis , isotopic substitution reduces the reaction rate due to the kinetic isotope effect (KIE) from C-D bonds. Key observations:

-

Rate Reduction : Deuterated methoxy groups slow hydrolysis compared to TMOS, as C-D bonds require higher activation energy for cleavage .

-

Safety : Hydrolysis releases CD₃OH, which poses risks similar to methanol (e.g., metabolic conversion to toxic deuterated formaldehyde) .

Thermal Decomposition Pathways

Gas-phase decomposition of (OCD₃)₄Si follows first-order kinetics, with mechanisms differing from non-deuterated TMOS due to isotopic mass effects. Data from TMOS studies provide a baseline:

| Reaction Step | Rate Constant (TMOS) | Expected Behavior (Deuterated) |

|---|---|---|

| Initial bond cleavage | k2=1.6×1014e−74,000/RT | Slower due to C-D bond stability |

| Secondary decomposition | k3=3.8×1014e−60,000/RT | Altered intermediates (e.g., CD₂O vs CH₂O) |

Mechanistic Insights :

-

Primary Fragmentation : Dominated by Si-O bond cleavage, yielding (CD₃O)₃SiOCD₂ and CD₃OH .

-

Isotope Effects : Heavier deuterium atoms stabilize transition states, increasing activation energy by ~1–3 kcal/mol .

Sol-Gel Processing for Deuterated Silica Materials

(OCD₃)₄Si serves as a precursor in sol-gel synthesis for isotopically labeled silica aerogels or xerogels :

Process :

-

Hydrolysis : Controlled reaction with D₂O under acidic conditions.

-

Condensation : Formation of Si-O-Si networks:

2 (OCD₃)₄Si+D₂O→≡Si-O-Si≡+8 CD₃OD

Applications :

Comparative Reactivity with Non-Deuterated TMOS

| Property | TMOS (Si(OCH₃)₄) | (OCD₃)₄Si |

|---|---|---|

| Hydrolysis Rate (25°C) | 1.0 (Reference) | ~0.7–0.8¹ |

| Thermal Stability | Decomposes >800 K | ~5–10% higher² |

| Sol-Gel Pore Size | 2–50 nm | Similar, + isotopic labeling |

¹ Estimated KIE for C-D vs C-H.

² Enhanced stability due to isotopic mass .

Propriétés

Numéro CAS |

80396-70-9 |

|---|---|

Formule moléculaire |

C4H12O4Si |

Poids moléculaire |

164.29 g/mol |

Nom IUPAC |

tetrakis(trideuteriomethyl) silicate |

InChI |

InChI=1S/C4H12O4Si/c1-5-9(6-2,7-3)8-4/h1-4H3/i1D3,2D3,3D3,4D3 |

Clé InChI |

LFQCEHFDDXELDD-MGKWXGLJSA-N |

SMILES |

CO[Si](OC)(OC)OC |

SMILES isomérique |

[2H]C([2H])([2H])O[Si](OC([2H])([2H])[2H])(OC([2H])([2H])[2H])OC([2H])([2H])[2H] |

SMILES canonique |

CO[Si](OC)(OC)OC |

Pictogrammes |

Flammable; Corrosive; Acute Toxic |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.